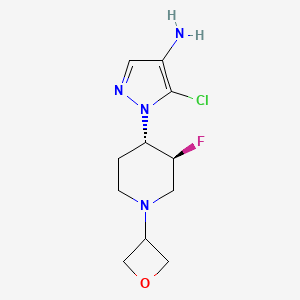

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine is a complex organic compound with the molecular formula C₁₁H₁₆ClFN₄O and a molecular weight of 274.72 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a piperidine ring, and an oxetane ring, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the piperidine ring: This step involves the formation of a piperidine ring, which can be synthesized through cyclization reactions.

Attachment of the oxetane ring: The oxetane ring is introduced via nucleophilic substitution reactions.

Chlorination and fluorination:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Analyse Chemischer Reaktionen

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine sites.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for specific enzymes, particularly those involved in signaling pathways related to cancer and neurodegenerative diseases. For instance, it has shown inhibitory activity against dual specificity tyrosine-phosphorylation-regulated kinase 1A (LRRK2), which is implicated in Parkinson's disease.

Case Study: LRRK2 Inhibition

In a study published in BindingDB, the compound exhibited an IC50 value of 55 nM against LRRK2, indicating strong inhibitory potential. This suggests its utility in developing therapeutic agents for treating Parkinson's disease and other related disorders .

Anticancer Activity

The compound’s structural features suggest potential anticancer properties. Studies have explored its effects on various cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in malignant cells.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 8.5 | Inhibition of proliferation |

Neuroprotective Effects

The compound's interaction with neuroprotective pathways has been investigated, showing promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection in Cell Models

In vitro studies demonstrated that treatment with the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins, suggesting its potential as a neuroprotective agent .

Wirkmechanismus

The mechanism of action of 5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with research focusing on understanding its binding affinity, selectivity, and overall pharmacodynamics .

Vergleich Mit ähnlichen Verbindungen

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

5-chloro-1-[trans-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-3-amine: This compound differs by the position of the amine group on the pyrazole ring.

5-chloro-1-[trans-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-5-amine: Another positional isomer with the amine group at a different location.

5-chloro-1-[trans-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]-1H-pyrazol-4-carboxamide: This compound has a carboxamide group instead of an amine group.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

5-Chloro-1-((3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-4-amine, also known as GNE-9605, is a compound that has garnered attention for its biological activity, particularly in the fields of oncology and pharmacology. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

The molecular formula of GNE-9605 is C17H20ClF4N7O, with a molecular weight of 449.83 g/mol. It is soluble in DMSO at concentrations greater than 22.5 mg/mL and has a solid physical appearance . The structure features a pyrazole core, which is known for its pharmacological versatility.

GNE-9605 exhibits its biological activity primarily through inhibition of specific kinases involved in cancer cell proliferation. The pyrazole moiety is particularly significant as it has been associated with various therapeutic agents, including those targeting the fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs) which are critical in tumor growth and angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that GNE-9605 possesses significant inhibitory effects on cancer cell lines. For instance, it has shown promising antiproliferative activity against human colon carcinoma (HCT116) and epidermoid carcinoma (HEP2) cells. The IC50 values for these activities indicate that GNE-9605 may be a potent candidate for further development as an anticancer agent .

Table 1: Biological Activity of GNE-9605 Against Cancer Cell Lines

Case Studies and Research Findings

Several studies have explored the biological activity of GNE-9605 and related compounds:

- Anticancer Activity : A study indicated that GNE-9605 exhibited strong inhibition against the PI3Kδ isoform, which is often implicated in cancer progression. The compound's selectivity for this isoform suggests it could be developed into a targeted cancer therapy .

- Mechanistic Insights : Computational docking studies have revealed that GNE-9605 interacts favorably with the active sites of VEGFR2 and FGFR1 proteins, indicating its potential as a dual inhibitor in cancer therapies .

- Comparative Analysis : When compared to other pyrazole derivatives, GNE-9605 showed superior activity profiles, particularly in selectivity against other isoforms of PI3K, making it a valuable candidate for further exploration in drug development .

Eigenschaften

IUPAC Name |

5-chloro-1-[(3S,4S)-3-fluoro-1-(oxetan-3-yl)piperidin-4-yl]pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClFN4O/c12-11-9(14)3-15-17(11)10-1-2-16(4-8(10)13)7-5-18-6-7/h3,7-8,10H,1-2,4-6,14H2/t8-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVZARVPJOGOSJ-WPRPVWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N2C(=C(C=N2)N)Cl)F)C3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1N2C(=C(C=N2)N)Cl)F)C3COC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.